(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, which is a type of heterocyclic compound. This core is substituted with a 4-methoxybenzyl group and a pyridin-3-ylmethylene group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazinone and pyridine rings, as well as the methoxy and benzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazinone and pyridine rings could impact its solubility .Scientific Research Applications
Heterocyclic Compounds and Synthetic Approaches
Heterocyclic chemistry is a central part of organic chemistry and medicinal chemistry, involving the synthesis and application of heterocyclic compounds. The synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds like "(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" involves dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These oxazines are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in the synthesis of these compounds highlights their potential in creating chiral synthons and a wide range of acyclic, cyclic, and heterocyclic compounds (Sainsbury, 1991).
Biological and Pharmacological Applications
Coumarins and benzofuran derivatives are significant in natural compounds and synthetic organic chemistry, widely used across pharmaceutical, perfumery, and agrochemical industries. The chemical and photochemical properties of 3-hydroxycoumarins, along with their synthesis from salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, position compounds like "this compound" as valuable for various biological applications (Yoda, 2020).
Antimicrobial Agents
Compounds bearing the benzofuran scaffold, such as the one , are under exploration for their antimicrobial properties. Benzofuran derivatives exhibit a broad spectrum of biological activities and are considered for development into antimicrobial agents. This exploration is driven by the need for new therapeutic agents to combat antibiotic resistance. The unique structural features of benzofuran and its derivatives make them privileged structures in drug discovery, offering a promising direction for the design of new antimicrobial agents (Hiremathad et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2Z)-8-[(4-methoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-6-4-16(5-7-18)13-26-14-20-21(29-15-26)9-8-19-23(27)22(30-24(19)20)11-17-3-2-10-25-12-17/h2-12H,13-15H2,1H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYUYALIDTRJV-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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